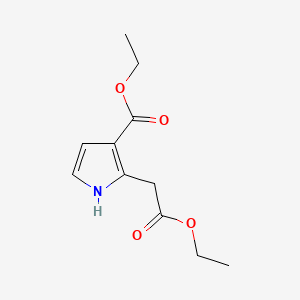

Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate

Description

Historical Context and Discovery Timeline

The development of this compound traces its origins to the broader evolution of pyrrole chemistry, which began with fundamental discoveries in heterocyclic synthesis during the late nineteenth and early twentieth centuries. The foundational work in pyrrole synthesis established multiple synthetic pathways that would eventually lead to the development of complex pyrrole carboxylate derivatives like this compound. The Hantzsch pyrrole synthesis, first developed as a method for creating substituted pyrroles through the reaction of ammonia or primary amines with beta-haloketones or aldehydes and beta-ketoesters, provided crucial groundwork for the synthesis of functionalized pyrrole derivatives. This synthetic methodology proved particularly significant for creating ethyl esters of alkyl- and dialkylpyrrole carboxylic acids, establishing the foundation for compounds bearing multiple ester functionalities.

The compound's specific synthetic pathway likely emerged from extensions of classical pyrrole synthesis methods, particularly modifications of the Hantzsch synthesis that allowed for the incorporation of ethoxycarbonylmethyl substituents at the 2-position of the pyrrole ring. Research efforts during the mid-to-late twentieth century focused on developing synthetic routes that could efficiently introduce multiple functional groups onto the pyrrole ring system, leading to the creation of compounds with enhanced reactivity and synthetic utility. The development of this particular compound represents the culmination of decades of research into functionalized pyrrole chemistry, combining traditional synthetic approaches with modern understanding of heterocyclic reactivity patterns.

The compound's emergence in chemical literature reflects the growing interest in pyrrole derivatives as versatile synthetic intermediates and potential pharmaceutical precursors. Early investigations into pyrrole carboxylate derivatives demonstrated their utility in various synthetic transformations, encouraging further research into more complex substitution patterns. The specific combination of ethyl ester groups and the ethoxycarbonylmethyl substituent in this compound represents a sophisticated approach to pyrrole functionalization that builds upon decades of synthetic methodology development.

Significance in Heterocyclic Chemistry Research

This compound occupies a prominent position in heterocyclic chemistry research due to its unique structural features and synthetic versatility. The compound exemplifies the principles of heterocyclic reactivity that characterize pyrrole-based systems, particularly the tendency for electrophilic substitution reactions at carbon atoms within the ring structure. Pyrrole derivatives, including this compound, demonstrate exceptional reactivity toward electrophilic attacks due to the nitrogen atom's electron-releasing properties, which enhance the electron density of the ring system. This enhanced reactivity makes the compound valuable for various synthetic transformations and functional group manipulations.

The compound's significance extends beyond its inherent reactivity to encompass its role as a synthetic intermediate in the preparation of more complex heterocyclic systems. The presence of multiple ester functionalities provides numerous opportunities for further chemical modifications, including hydrolysis reactions to generate carboxylic acid derivatives, reduction reactions to form alcohol functionalities, and condensation reactions with various nucleophiles. These transformation possibilities make the compound particularly valuable in synthetic organic chemistry, where building molecular complexity through sequential functional group manipulations remains a central strategy.

Research applications of this compound also encompass its use in studying fundamental heterocyclic chemistry principles. The compound serves as a model system for investigating the electronic properties of substituted pyrroles, particularly how multiple electron-withdrawing groups influence the aromatic character and reactivity of the pyrrole ring. The compound's aromatic character, derived from the delocalization of the nitrogen lone pair electrons into the ring system according to Hückel's rule, provides insights into the relationship between substitution patterns and electronic properties in heterocyclic systems.

The compound also contributes to research in medicinal chemistry and pharmaceutical sciences, where pyrrole derivatives frequently serve as key structural components in bioactive molecules. While the compound itself may not possess direct biological activity, its synthetic utility in preparing more complex pyrrole-containing structures makes it valuable for drug discovery and development efforts. The ability to introduce diverse functional groups through reactions involving the ester functionalities expands the chemical space accessible for pharmaceutical research.

Position Within Pyrrole Carboxylate Derivatives

Within the extensive family of pyrrole carboxylate derivatives, this compound occupies a distinctive position characterized by its multiple ester functionalities and specific substitution pattern. Comparative analysis with related compounds reveals the unique structural features that distinguish this compound from other pyrrole carboxylate derivatives found in chemical databases and research literature. For instance, comparison with simpler derivatives such as Ethyl 1H-pyrrole-3-carboxylate demonstrates the increased structural complexity achieved through the introduction of the ethoxycarbonylmethyl substituent at the 2-position.

The compound's structural complexity becomes evident when compared with other substituted pyrrole carboxylates documented in chemical literature. Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate, a positional isomer with the substituent at the 4-position rather than the 2-position, illustrates how substitution patterns influence molecular properties and reactivity. Similarly, comparison with Ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate reveals the impact of ring saturation on molecular structure and chemical behavior.

The physicochemical properties of this compound further distinguish it within the pyrrole carboxylate family. The compound exhibits a melting point range of 56°C to 58°C, which differs significantly from related derivatives and reflects the influence of the specific substitution pattern on intermolecular interactions and crystal packing. The molecular weight of 225.24 grams per mole positions the compound among medium-sized pyrrole derivatives, while its density of 1.176 grams per cubic centimeter indicates moderate molecular packing efficiency.

The following table summarizes key comparative data for this compound and related pyrrole carboxylate derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS Number |

|---|---|---|---|---|

| This compound | C₁₁H₁₅NO₄ | 225.24 | 56-58 | 25472-44-0 |

| Ethyl 1H-pyrrole-3-carboxylate | C₇H₉NO₂ | 155.15 | Not specified | 13070719 |

| Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate | C₁₁H₁₅NO₄ | 225.24 | Not specified | 184921-34-4 |

| Ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate | C₉H₁₅NO₃ | 185.22 | Not specified | 51099-55-9 |

The synthetic accessibility of this compound through established synthetic methodologies, particularly extensions of the Hantzsch synthesis and related multicomponent reactions, positions it favorably within the pyrrole carboxylate derivative family for both research and potential commercial applications. The compound's availability from multiple chemical suppliers with reported purities of 95% or higher indicates its established synthetic preparation and purification protocols.

Properties

IUPAC Name |

ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-3-15-10(13)7-9-8(5-6-12-9)11(14)16-4-2/h5-6,12H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLGULDSGMYQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CN1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50496030 | |

| Record name | Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25472-44-0 | |

| Record name | Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate typically involves:

- Starting from ethyl pyrrole-2-carboxylates as the core scaffold.

- Selective Friedel–Crafts formylation at the 4-position of the pyrrole ring.

- Regioselective alkylation at the nitrogen atom using alkyl bromoacetates.

This sequence allows the installation of the 2-(2-ethoxy-2-oxoethyl) substituent on the nitrogen and the ethyl ester at the 3-position of the pyrrole ring, yielding the target compound.

Detailed Preparation Procedure

A representative synthetic route is described as follows, based on the work reported in Arkat-USA publications:

Step 1: Synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)-4-formyl-1H-pyrrole-2-carboxylate

- Starting material: Ethyl pyrrole-2-carboxylate derivative.

- Reagents: Alkyl bromoacetates (e.g., ethyl bromoacetate), potassium tert-butoxide, tetrabutylammonium bromide.

- Solvent: Dimethylformamide (DMF).

- Conditions: The reaction is carried out under controlled temperature to promote selective N-alkylation.

- Yield: Typically 67% for the ethyl-substituted compound (3b).

Step 2: Conversion to this compound

- Reaction: The formyl group at the 4-position may be further transformed or removed depending on the final target.

- Purification: The product is purified by recrystallization from ethanol or other suitable solvents.

- Characterization: Confirmed by IR spectroscopy (e.g., carbonyl stretching bands around 1754 and 1692 cm⁻¹), and ¹H-NMR.

Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-Alkylation | Alkyl bromoacetate, potassium tert-butoxide, tetrabutylammonium bromide, DMF | 67 | Regioselective alkylation at N atom |

| 2 | Purification | Recrystallization in ethanol | 50-97 | Dependent on subsequent transformations |

Variations and Analog Synthesis

- The method allows for variation in the alkyl groups (methyl, ethyl) on the ester functionalities.

- Analogous compounds such as ethyl 2-(2-ethoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate have been synthesized using similar strategies, with modifications in the alkylation step to introduce methyl substitution at the nitrogen.

- Multi-step syntheses have been reported where this compound serves as an intermediate for more complex heterocyclic structures with biological activity, including anti-HIV agents.

Research Findings and Analytical Data

- The synthesized compounds exhibit characteristic IR absorptions corresponding to ester carbonyl groups and pyrrole ring vibrations.

- Yields for the key alkylation steps range from moderate to high (50–97%), indicating the robustness of the procedure.

- The regioselectivity of the alkylation is high, favoring substitution at the nitrogen rather than the carbon atoms of the pyrrole ring.

- The reaction conditions (base, solvent, temperature) are critical for achieving high selectivity and yield.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate has a molecular formula of and a molecular weight of 225.24 g/mol. The compound features a pyrrole core, which is known for its versatility in biological systems.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic functions, making it a candidate for developing new antimicrobial agents.

2. Anticancer Effects

this compound has been investigated for its anticancer properties. Studies have shown it can sensitize cancer cells to chemotherapeutic agents, enhancing their cytotoxic effects. For instance, it has demonstrated activity against human carcinoma cell lines, showing promising results in inhibiting cell proliferation.

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by modulating inflammatory pathways and inhibiting enzymes involved in the inflammatory response. This suggests potential therapeutic benefits for conditions characterized by inflammation.

Industrial Applications

In addition to its biological significance, this compound is utilized in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in drug development targeting specific biological pathways.

Case Studies

Numerous studies have highlighted the potential applications of this compound:

- Antitumor Activity Study : A study published in Acta Pharmacologica Sinica evaluated the compound's effects on various cancer cell lines, demonstrating its ability to inhibit cell growth significantly.

- Antimicrobial Efficacy Assessment : Another research effort focused on the antimicrobial properties of similar pyrrole derivatives, revealing their effectiveness against resistant bacterial strains .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Variations

The compound’s analogs differ in substituent types, positions, and heterocyclic frameworks:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., ethoxycarbonyl) reduce pyrrole’s aromaticity, increasing reactivity toward nucleophilic attack .

Target Compound (25472-44-0):

- Condensation reactions : Ethyl hydrogen malonate with aldehyde-substituted pyrroles in pyridine/piperidine (yield: ~72%) .

- Hydrogenation : Reduction of nitro or unsaturated intermediates over Pd/C catalysts .

Analogs:

Physicochemical Properties

- Solubility: The target compound’s moderate logP (1.297) suggests better solubility in organic solvents (e.g., ethanol, dichloromethane) compared to more hydrophobic analogs like 34580-55-7 .

- Thermal Stability : The high boiling point (380°C) of 25472-44-0 indicates stability under high-temperature conditions, advantageous for industrial applications .

Biological Activity

Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyrrole core with an ethoxy and keto substituent. The synthesis typically involves the reaction of ethyl pyrrole-3-carboxylate with ethyl oxalyl chloride under basic conditions, often utilizing solvents like dichloromethane to enhance yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies show effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have reported that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has shown promising results against breast and lung cancer cells, with IC50 values indicating potent cytotoxicity .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and modulates pathways associated with inflammation, making it a candidate for therapeutic applications in inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound binds to enzymes involved in key metabolic processes, thereby inhibiting their activity.

- Receptor Modulation : It interacts with various receptors, influencing signal transduction pathways critical for cell proliferation and survival .

- Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in the G0/G1 phase, preventing cancer cell proliferation .

Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of this compound derivatives. Modifications to the pyrrole ring have been shown to enhance biological activity significantly. For example, introducing electron-withdrawing groups increases potency against resistant bacterial strains .

Case Studies

A notable case study involved the evaluation of this compound against multi-drug resistant tuberculosis (MDR-TB). It was found to exhibit low minimum inhibitory concentrations (MICs), highlighting its potential as a new therapeutic agent against resistant strains .

Comparative Analysis

| Compound | Activity Type | Potency | Target Organism |

|---|---|---|---|

| This compound | Antimicrobial | MIC < 0.5 μg/mL | Various bacteria |

| Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate | Anticancer | IC50 < 10 μM | Breast cancer cells |

| Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate | Anti-inflammatory | N/A | Inflammatory models |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.